BenchChemオンラインストアへようこそ!

4-[(4-Trifluoromethyl)phenyl]-1-butene

Lipophilicity ADME Prediction Medicinal Chemistry

4-[(4-Trifluoromethyl)phenyl]-1-butene (CAS 113170-92-6) is an aryl-substituted terminal alkene with the molecular formula C11H11F3 and a molecular weight of 200.20 g/mol. The compound features a trifluoromethyl (-CF3) group at the para position of a phenyl ring, connected via a three-carbon spacer to a terminal butene moiety (1-butenyl chain).

Molecular Formula C11H11F3
Molecular Weight 200.2 g/mol
CAS No. 113170-92-6
Cat. No. B051686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Trifluoromethyl)phenyl]-1-butene
CAS113170-92-6
Synonyms4-[(4-TRIFLUOROMETHYL)PHENYL]-1-BUTENE
Molecular FormulaC11H11F3
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC=CCCC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2
InChIKeyWLTJXTKMSCNQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Trifluoromethyl)phenyl]-1-butene (CAS 113170-92-6): Physicochemical Baseline for Procurement and Analytical Verification


4-[(4-Trifluoromethyl)phenyl]-1-butene (CAS 113170-92-6) is an aryl-substituted terminal alkene with the molecular formula C11H11F3 and a molecular weight of 200.20 g/mol . The compound features a trifluoromethyl (-CF3) group at the para position of a phenyl ring, connected via a three-carbon spacer to a terminal butene moiety (1-butenyl chain) . Its calculated physicochemical properties include a density of 1.089 g/cm³, a boiling point of 195.245°C at 760 mmHg, and a predicted LogP of 3.824, indicating substantial lipophilicity . The compound is commercially available from multiple suppliers at research-grade purity (typically 97%), with the InChIKey WLTJXTKMSCNQRQ-UHFFFAOYSA-N serving as the definitive structural identifier for procurement verification . It functions primarily as a synthetic building block in organic and medicinal chemistry, with its terminal alkene serving as a reactive handle for diverse transformations .

Why Generic Aryl Butenes Cannot Substitute for 4-[(4-Trifluoromethyl)phenyl]-1-butene in Critical Synthetic and Pharmacochemical Applications


Generic aryl butenes lacking the para-trifluoromethyl substitution pattern exhibit fundamentally different physicochemical and reactivity profiles that preclude simple interchangeability. The -CF3 group at the para position confers a calculated LogP increase of approximately 1.4-1.6 units relative to the unsubstituted 4-phenyl-1-butene analog , representing a >25-fold enhancement in lipophilicity that directly alters membrane permeability, metabolic partitioning, and chromatographic behavior [1]. Furthermore, the electron-withdrawing nature of the -CF3 group (Hammett σp ≈ 0.54) modulates the electron density of the adjacent aromatic ring, affecting both the reactivity of the terminal alkene in cross-coupling reactions and the regioselectivity of electrophilic aromatic substitution [2]. Non-fluorinated or ortho/meta-substituted analogs differ in boiling point by 15-25°C (comparing 4-phenyl-1-butene at ~170°C vs. 4-[(4-trifluoromethyl)phenyl]-1-butene at 195°C) , which impacts distillation-based purification and handling protocols. Substitution with a non-trifluoromethyl analog would therefore introduce unquantified variability in reaction yields, purification efficiency, and downstream biological readouts, undermining both synthetic reproducibility and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-[(4-Trifluoromethyl)phenyl]-1-butene vs. Closest Analogs


Para-Trifluoromethyl Substitution Confers LogP 3.824 vs. Non-Fluorinated 4-Phenyl-1-butene (LogP ~2.3)

The calculated LogP for 4-[(4-trifluoromethyl)phenyl]-1-butene is 3.824 . By contrast, the non-fluorinated structural analog 4-phenyl-1-butene exhibits a calculated LogP of approximately 2.2-2.4 based on fragment-based computational methods (ClogP ~2.3) [1]. This differential of approximately 1.5 LogP units corresponds to a theoretical ~32-fold increase in octanol-water partition coefficient, directly attributable to the electron-withdrawing and hydrophobic character of the para-CF3 substituent [1].

Lipophilicity ADME Prediction Medicinal Chemistry SAR

Boiling Point of 195.2°C vs. 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene (~210°C) Enables Differentiated Purification

4-[(4-Trifluoromethyl)phenyl]-1-butene exhibits a calculated boiling point of 195.2°C at 760 mmHg . The closely related analog 2-methyl-4-[(4-trifluoromethyl)phenyl]-1-butene (CAS 113947-86-7), which introduces a methyl branch at the C2 position of the butene chain, is estimated to boil at approximately 210-215°C due to increased molecular weight and altered intermolecular interactions [1]. This ~15°C difference, while derived from computational estimation, is directionally consistent with the effect of methyl branching on vapor pressure and provides a practical basis for separation.

Purification Process Chemistry Volatility Distillation

Terminal Alkene Reactivity Demonstrated in Pd-Catalyzed C-H Activation Yielding Cyclized Products in Good Yields

In a study of intramolecular oxidative coupling, 4-[(4-trifluoromethyl)phenyl]-1-butene was employed as a representative butenylated arene substrate in a Pd(OAc)₂-catalyzed reaction with Selectfluor and carboxylic acids in CH₃CN . The reaction afforded monocarboxylation/cyclization products in 'good yields' under mild conditions . While exact yields for this specific substrate were not tabulated, the study confirmed that the compound undergoes efficient C-H activation and cyclization to form 2-tetralyl carboxylic esters, a valuable class of bioactive scaffolds . The para-CF3 substituent on the aromatic ring is known to enhance the electrophilicity of the palladacycle intermediate in such transformations relative to electron-donating substituents [1].

C-H Activation Palladium Catalysis Cyclization Synthetic Methodology

CF3 Substituent Enhances Metabolic Stability via Reduced CYP450-Mediated Oxidation vs. Non-Fluorinated Phenyl Analogs

The para-CF3 group in 4-[(4-trifluoromethyl)phenyl]-1-butene blocks a primary site for CYP450-mediated aromatic hydroxylation, a common metabolic pathway for unsubstituted phenyl rings [1]. Studies on fluorinated vs. non-fluorinated aromatic compounds have demonstrated that trifluoromethyl substitution at the para position reduces intrinsic clearance in human liver microsomes by 50-80% relative to the corresponding non-fluorinated phenyl analog, depending on the specific scaffold [1][2]. While direct metabolic stability data for this exact compound is not published, the class-level effect of para-CF3 substitution on blocking oxidative metabolism is well-established and predictable [1].

Metabolic Stability CYP450 Fluorine Effect Drug Metabolism

Commercially Available at 97% Purity vs. Brominated/Chlorinated Analogs That May Require Additional Purification

4-[(4-Trifluoromethyl)phenyl]-1-butene is supplied commercially at a standard purity of 97% (HPLC/GC area normalization) . The brominated analog 2-bromo-4-[(4-trifluoromethyl)phenyl]-1-butene and chlorinated analog 2-chloro-4-[(4-trifluoromethyl)phenyl]-1-butene are also available, but halogenated derivatives often contain residual starting materials or dehalogenation byproducts that necessitate additional purification steps before use in sensitive reactions . The non-halogenated nature of the target compound eliminates the risk of adventitious halide interference in transition metal-catalyzed cross-couplings or biological assays [1].

Procurement Purity Specification Quality Control Synthetic Readiness

Limited High-Strength Direct Comparative Data Availability: Procurement Decisions Must Weigh Structural Uniqueness Against Literature Scarcity

A comprehensive search of the peer-reviewed literature and patent databases reveals that high-strength direct comparative data (e.g., head-to-head IC₅₀ comparisons, parallel reaction yield studies, or matched-pair pharmacokinetic analyses) for 4-[(4-trifluoromethyl)phenyl]-1-butene versus specific named analogs are not currently available in the public domain . The compound appears primarily as a synthetic intermediate or building block in methodology papers rather than as the subject of dedicated comparative pharmacological or process chemistry studies . Consequently, procurement decisions should be based on: (1) the established physicochemical differentiation (LogP, boiling point) documented above; (2) the compound's validated utility as a Pd-catalyzed C-H activation substrate; and (3) the predictable class-level advantages of the para-CF3 motif. Users requiring robust comparative efficacy data will need to generate such data internally or select an alternative compound with richer published characterization.

Evidence Gap Procurement Consideration Literature Coverage

Optimal Application Scenarios for 4-[(4-Trifluoromethyl)phenyl]-1-butene Based on Verified Differentiation Evidence


Synthesis of Fluorinated 2-Tetralyl Carboxylic Esters via Palladium-Catalyzed C-H Activation

This compound has been explicitly validated as a substrate in Pd(OAc)₂-catalyzed intramolecular oxidative coupling with carboxylic acids, yielding monocarboxylation/cyclization products in good yields . The resulting 2-tetralyl carboxylic esters represent a privileged scaffold in medicinal chemistry with applications in CNS drug discovery. The para-CF3 group remains intact throughout the transformation, providing a metabolically stable handle for downstream SAR exploration . This application leverages the compound's terminal alkene for cyclization while preserving the desirable CF3 pharmacophore .

Design and Synthesis of CNS-Penetrant Drug Candidates Requiring Elevated Lipophilicity

With a calculated LogP of 3.824 , 4-[(4-trifluoromethyl)phenyl]-1-butene serves as an optimal starting scaffold for CNS-targeted programs where moderate-to-high lipophilicity correlates with improved blood-brain barrier penetration. The para-CF3 group contributes approximately 1.5 LogP units relative to the non-fluorinated analog , providing a predictable lipophilicity advantage without introducing hydrogen-bond donors or acceptors that might complicate permeability predictions. Medicinal chemists can use this building block to install a pre-optimized lipophilic moiety early in SAR campaigns.

Metabolite Standard Generation for LC-MS/MS Bioanalytical Method Development

The para-CF3 substitution in 4-[(4-trifluoromethyl)phenyl]-1-butene blocks aromatic hydroxylation, a major oxidative metabolic pathway, thereby reducing the number of predicted phase I metabolites . This metabolic simplification makes the compound an attractive precursor for generating metabolite standards when incorporated into lead molecules, as the CF3 group provides a distinctive isotopic signature (³⁵Cl/³⁷Cl for chlorinated analogs; distinct m/z shift of +66 for CF3-containing fragments) that facilitates MS/MS detection and quantification in biological matrices .

Cross-Coupling Partner in Suzuki-Miyaura and Heck Reactions Requiring Non-Halogenated Terminal Alkenes

As a non-halogenated terminal alkene, 4-[(4-trifluoromethyl)phenyl]-1-butene avoids the catalyst poisoning and adventitious dehalogenation side reactions often associated with brominated or chlorinated analogs . This makes it particularly suitable as a Heck reaction partner or as a substrate for hydrofunctionalization where halide interference would compromise yield or selectivity. The commercially available 97% purity ensures that the material can be used directly in cross-coupling reactions without the need for pre-use purification to remove halide contaminants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Trifluoromethyl)phenyl]-1-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.